molecular formula C36H49F3N8O9 B12301099 PAR-4 Agonist Peptide, amide TFA

PAR-4 Agonist Peptide, amide TFA

Cat. No.: B12301099
M. Wt: 794.8 g/mol
InChI Key: BGPJLFVICWHITH-UHFFFAOYSA-N
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Description

PAR-4 Agonist Peptide, amide TFA: is a selective activator of the proteinase-activated receptor-4 (PAR-4). This compound is known for its specificity, as it does not influence PAR-1 or PAR-2, and its activity can be inhibited by a PAR-4 antagonist . The compound is often used in scientific research to study the effects of PAR-4 activation.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of PAR-4 Agonist Peptide, amide TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods: : Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are commonly used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: : PAR-4 Agonist Peptide, amide TFA primarily undergoes peptide bond formation during its synthesis. It is relatively stable and does not readily undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: : The synthesis involves reagents such as Fmoc-protected amino acids, coupling reagents like HBTU or DIC, and deprotecting agents like piperidine. The reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Major Products: : The major product of the synthesis is the this compound itself, which is obtained in a highly purified form after HPLC purification .

Scientific Research Applications

Chemistry: : In chemistry, PAR-4 Agonist Peptide, amide TFA is used to study the synthesis and properties of peptides. It serves as a model compound for developing new peptide synthesis techniques and understanding peptide-receptor interactions .

Biology: : In biological research, this compound is used to investigate the role of PAR-4 in various physiological and pathological processes. It helps in understanding how PAR-4 activation affects cellular signaling pathways and contributes to conditions like inflammation and pain .

Medicine: : In medical research, this compound is studied for its potential therapeutic applications. It is used to explore new treatments for diseases where PAR-4 plays a critical role, such as certain types of cancer and cardiovascular diseases .

Industry: : In the pharmaceutical industry, this compound is used in drug discovery and development. It helps in identifying new drug candidates that target PAR-4 and in optimizing the pharmacological properties of these candidates .

Mechanism of Action

Mechanism: : PAR-4 Agonist Peptide, amide TFA exerts its effects by selectively activating the proteinase-activated receptor-4 (PAR-4). This activation triggers a cascade of intracellular signaling events that lead to various physiological responses .

Molecular Targets and Pathways: : The primary molecular target of this compound is PAR-4, a G protein-coupled receptor. Upon activation, PAR-4 interacts with G proteins, leading to the activation of downstream signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway and the mitogen-activated protein kinase (MAPK) pathway .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include other PAR-4 agonists like AYPGKF-NH2 and TFLLR-NH2. These compounds also selectively activate PAR-4 but may differ in their potency and specificity .

Uniqueness: : PAR-4 Agonist Peptide, amide TFA is unique due to its high specificity for PAR-4 and its ability to be blocked by PAR-4 antagonists. This makes it a valuable tool for studying PAR-4-mediated signaling without interference from other PARs .

Properties

Molecular Formula

C36H49F3N8O9

Molecular Weight

794.8 g/mol

IUPAC Name

N-[2-[[6-amino-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C34H48N8O7.C2HF3O2/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22;3-2(4,5)1(6)7/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46);(H,6,7)

InChI Key

BGPJLFVICWHITH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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